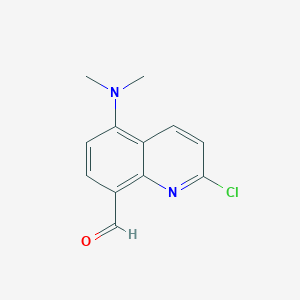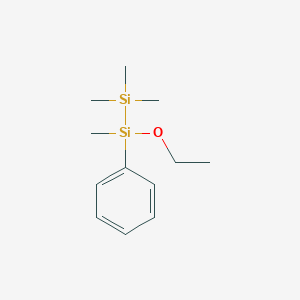![molecular formula C12H10ClNO2 B11873232 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid CAS No. 62645-79-8](/img/structure/B11873232.png)
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is a chemical compound with the molecular formula C11H10ClN. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.
Vorbereitungsmethoden
The synthesis of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-chlorophenylhydrazine.
Cyclization: The reaction proceeds through cyclization to form the indole ring system.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the compound to its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the chlorine and carboxylic acid groups, making it less reactive and less versatile in chemical synthesis.
Indole-2-carboxylic acid: Lacks the chlorine atom and the tetrahydrocyclopenta ring, resulting in different chemical and biological properties.
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
62645-79-8 |
|---|---|
Molekularformel |
C12H10ClNO2 |
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c13-7-1-2-10-9(5-7)8-3-6(12(15)16)4-11(8)14-10/h1-2,5-6,14H,3-4H2,(H,15,16) |
InChI-Schlüssel |
AKNQFXHETXQQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)







![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)

